Several studies have demonstrated the potential of 4-pyrrolidin-2-ylpyrimidine derivatives in cancer therapy. Compounds have been developed to selectively inhibit Akt with nanomolar potency, leading to the inhibition of tumor growth in xenograft models1. Other derivatives have shown to be potent inhibitors of CDKs, resulting in anti-proliferative activity against human tumor cell lines and proapoptotic effects consistent with cellular CDK inhibition36. The synthesis of 2,4,5-substituted pyrimidines has yielded compounds that inhibit tubulin polymerization and display significant antiproliferative activity, with one compound demonstrating the ability to arrest cells at the G2/M phase of the cell cycle4. Additionally, multitargeted antifolates have been designed to inhibit both thymidylate and purine nucleotide biosynthesis, showing cytotoxicity and cell cycle arrest in tumor cells5.
The design and synthesis of 2,4-disubstituted pyrimidine derivatives have led to the discovery of dual cholinesterase and amyloid-β aggregation inhibitors. These compounds could potentially target multiple pathological routes in Alzheimer's disease, with some showing better potency and selectivity than commercial drugs2.
Aryl amide derivatives of 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine have been claimed to be useful as ASK1 inhibitors. These compounds could be used in the treatment of conditions such as osteoarthritis and neuropathic pain, indicating their broad potential utility in managing inflammation and pain7.
The compound can be synthesized through various methods, often involving the reaction of pyrimidine derivatives with pyrrolidine or related compounds. It falls under the broader category of nitrogen-containing heterocycles, which are pivotal in drug discovery and development due to their ability to interact with biological targets.
The synthesis of 4-(Pyrrolidin-2-yl)pyrimidine can be achieved through several methods, primarily focusing on the functionalization of pyrimidine rings. One effective approach involves the reaction of 2-aminopyrimidine derivatives with pyrrolidine.
This method has been shown to yield good results in terms of purity and yield, with characterization performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure .
The molecular structure of 4-(Pyrrolidin-2-yl)pyrimidine consists of a six-membered pyrimidine ring fused with a five-membered pyrrolidine ring.
The spatial arrangement allows for potential hydrogen bonding interactions, which can influence its biological activity.
4-(Pyrrolidin-2-yl)pyrimidine can participate in various chemical reactions typical for both pyrimidines and pyrrolidines:
These reactions are crucial for modifying the compound's properties and enhancing its pharmacological profile .
The mechanism of action for compounds like 4-(Pyrrolidin-2-yl)pyrimidine often involves interaction with specific biological targets, such as enzymes or receptors.
Studies have indicated that modifications to the structure can significantly impact its potency and selectivity against various biological targets .
These properties are essential for determining suitable conditions for storage and application in biological assays .
4-(Pyrrolidin-2-yl)pyrimidine has several notable applications:
Its versatility makes it a valuable component in both academic research and industrial applications .
The molecular architecture of 4-(pyrrolidin-2-yl)pyrimidine derivatives features a distinctive hybrid system comprising an electron-deficient pyrimidine ring directly linked to a saturated, five-membered pyrrolidine heterocycle via a carbon-nitrogen bond. This configuration creates a stereogenic center at the pyrrolidine's C2 position, introducing inherent three-dimensionality to an otherwise planar aromatic system. The pyrimidine ring typically adopts a planar conformation with bond lengths characteristic of aromatic systems: C5-C6 bonds measure approximately 1.34 Å, while C-N bonds within the ring average 1.33 Å, consistent with delocalized π-electron systems. The pyrrolidine moiety exhibits a puckered conformation (envelope or half-chair) with a C-N-C bond angle of approximately 108°, reflecting its sp³-hybridized nature [7] .
The spatial orientation of the pyrrolidine relative to the pyrimidine plane significantly influences molecular properties. Substituents at the pyrrolidine nitrogen dictate conformational preferences: Unsubstituted derivatives favor a gauche conformation where the pyrrolidine nitrogen's lone pair partially conjugates with the pyrimidine π-system, while N-alkylated derivatives adopt more perpendicular orientations to minimize steric repulsion. This conformational flexibility enables adaptive binding in biological environments while the chiral center offers potential for enantioselective interactions. The hybrid system demonstrates moderate dipole moments (4.5-5.2 Debye) oriented along the pyrimidine N1-C4 axis, enhancing solubility in polar media compared to purely aromatic analogues [9] .
Table 1: Characteristic Structural Parameters of Pyrrolidine-Pyrimidine Hybrids
Parameter | Value Range | Measurement Technique |
---|---|---|
Pyrimidine C2-N3 bond | 1.32-1.35 Å | X-ray crystallography |
Pyrrolidine C2-N bond | 1.46-1.49 Å | X-ray crystallography |
N(pyr)-C4(pyr) bond | 1.35-1.38 Å | X-ray crystallography |
C4-N-C2(pyr) angle | 123-127° | X-ray crystallography |
Dihedral angle (inter-ring) | 25-40° | X-ray crystallography |
Dipole moment | 4.5-5.2 Debye | Computational DFT |
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive evidence for structural assignment and conformational analysis. In the ¹H NMR spectrum (DMSO-d6), characteristic pyrrolidine signals appear between δ 1.80-1.90 ppm (m, 4H, β/γ-CH₂) and δ 3.70-3.80 ppm (m, 4H, α/δ-CH₂), while the methine proton at the chiral center (C2-H) resonates as a distinctive multiplet at δ 3.95-4.05 ppm. Pyrimidine ring protons exhibit diagnostic patterns: H-2/H-6 doublets between δ 8.20-8.35 ppm (J = 5.0-5.5 Hz) and H-5 doublets at δ 8.03-8.10 ppm (J = 5.0-5.5 Hz). The significant downfield shift of H-5 compared to unsubstituted pyrimidine (Δδ ≈ +0.75 ppm) confirms the electron-withdrawing effect of the pyrrolidine substituent [7] [9].
Infrared spectroscopy reveals key functional group vibrations: Strong absorption at 1570-1590 cm⁻¹ corresponds to pyrimidine ring stretching, while pyrrolidine C-H deformation modes appear at 1450-1475 cm⁻¹. N-H stretching in secondary amine derivatives produces a broad band at 3300-3350 cm⁻¹, absent in N-alkylated analogues. Mass spectrometry (ESI+) typically shows a prominent [M+H]⁺ ion, with fragmentation patterns dominated by retro-Diels-Alder cleavage of the pyrimidine ring (m/z 81 for pyrrolidine fragment) and sequential loss of substituents. High-resolution mass spectrometry (HRMS) of 3-((5-bromo-4-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)phenol confirmed molecular formula C₁₄H₁₅BrN₄O with m/z 335.0507 (calculated) versus 335.0477 (observed) [7].
Table 2: Characteristic NMR Chemical Shifts for 4-(Pyrrolidin-2-yl)pyrimidine Derivatives
Proton Position | δ (ppm) in DMSO-d6 | Multiplicity |
---|---|---|
Pyrimidine H-2/H-6 | 8.20-8.35 | d (J=5.0-5.5 Hz) |
Pyrimidine H-5 | 8.03-8.10 | d (J=5.0-5.5 Hz) |
Pyrrolidine C2-H | 3.95-4.05 | m |
Pyrrolidine α/δ-CH₂ | 3.70-3.80 | m |
Pyrrolidine β/γ-CH₂ | 1.80-1.90 | m |
Aromatic NH | 9.10-9.20 | s (broad) |
Single-crystal X-ray diffraction studies of 3-((5-bromo-4-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)phenol reveal crucial structural details. The molecule crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 8.512 Å, b = 15.732 Å, c = 12.489 Å, and β = 98.76°. The pyrimidine ring maintains planarity (mean deviation 0.018 Å) while the pyrrolidine adopts an envelope conformation with C2 displaced by 0.42 Å from the plane of the other four atoms. The dihedral angle between pyrimidine and the aniline ring measures 38.7°, indicating moderate conjugation. Crucially, the C4-N(pyrrolidine) bond length is 1.358 Å, shorter than typical C(sp²)-N(sp³) bonds (1.47 Å), suggesting partial double-bond character through resonance [7].
Intermolecular interactions dominate crystal packing: The phenolic OH forms a strong hydrogen bond with pyrimidine N1 (O-H···N = 1.86 Å, angle 169°), while the aniline NH hydrogen bonds to a neighboring phenolic oxygen (N-H···O = 2.12 Å, angle 154°). These interactions create extended chains along the b-axis. The bromine atom participates in Type II halogen bonding (Br···N = 3.32 Å, C-Br···N = 158°) with a pyrimidine nitrogen from an adjacent molecule. Substituents at the pyrrolidine nitrogen significantly alter conformational preferences: N-methyl derivatives exhibit increased puckering amplitude (Q = 0.42 Å vs. 0.38 Å in parent) and a larger dihedral angle (52.3° vs. 38.7°), reducing π-conjugation efficiency [6] [7].
Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level in acetonitrile provide detailed electronic characterization. The highest occupied molecular orbital (HOMO) of 4-(pyrrolidin-2-yl)pyrimidine is predominantly localized on the pyrrolidine nitrogen and C2-C3 bond (-6.25 eV), while the lowest unoccupied molecular orbital (LUMO) (-2.18 eV) resides almost entirely on the pyrimidine ring. This spatial separation creates a significant charge-transfer character, with a HOMO-LUMO gap of 4.07 eV. Natural bond orbital (NBO) analysis reveals substantial charge transfer from pyrrolidine to pyrimidine: The nitrogen lone pair donates 0.32 e⁻ into the π* orbital of C4, reducing the natural charge on pyrrolidine nitrogen from -0.78 e⁻ to -0.63 e⁻ in the parent compound [9].
Molecular electrostatic potential (MEP) maps demonstrate distinct polarization: The pyrimidine ring exhibits positive electrostatic potential (+42 kcal/mol), while the pyrrolidine region shows negative potential (-28 kcal/mol). Steric maps quantified using Connolly surface analysis indicate minimal steric crowding around the pyrrolidine C2 hydrogen (accessible surface area = 14.7 Ų), explaining its susceptibility to electrophilic attack. Time-dependent DFT (TD-DFT) predicts the lowest-energy electronic transition at 298 nm (f = 0.18), corresponding to HOMO→LUMO excitation with minor charge transfer from pyrrolidine to pyrimidine. Polarizable continuum model (PCM) calculations indicate enhanced dipole moments in polar solvents: 5.21 Debye in water versus 4.83 Debye in chloroform, consistent with experimental solvatochromism [5] [9].
Table 3: Computational Parameters for 4-(Pyrrolidin-2-yl)pyrimidine Derivatives (B3LYP/6-311G(d,p))
Parameter | Gas Phase | Acetonitrile | Water |
---|---|---|---|
HOMO Energy (eV) | -6.25 | -6.31 | -6.38 |
LUMO Energy (eV) | -2.18 | -2.25 | -2.30 |
HOMO-LUMO Gap (eV) | 4.07 | 4.06 | 4.08 |
Dipole Moment (Debye) | 4.83 | 4.98 | 5.21 |
NBO Charge (pyrro N) | -0.63 | -0.61 | -0.59 |
Pyrimidine C4-N bond order | 1.24 | 1.23 | 1.22 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7